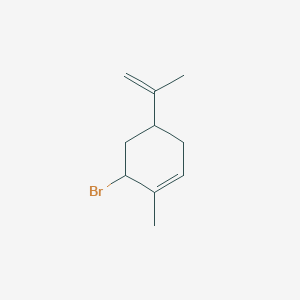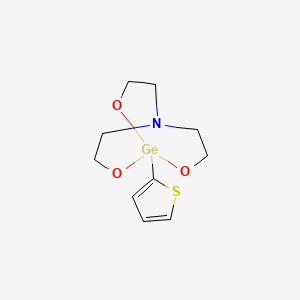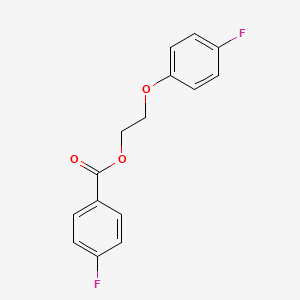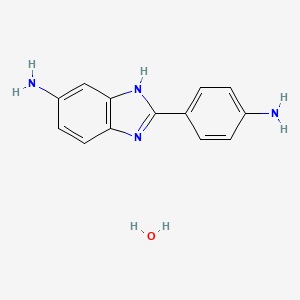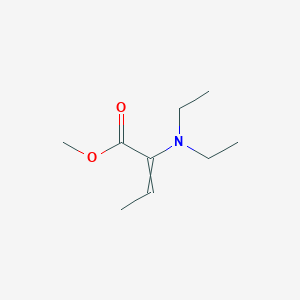
Methyl 2-(diethylamino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(diethylamino)but-2-enoate is an organic compound with the molecular formula C10H19NO2 It is an ester derivative of butenoic acid, featuring a diethylamino group attached to the second carbon of the but-2-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(diethylamino)but-2-enoate can be synthesized through the alkylation of enolate ions. The process typically involves the reaction of an enolate ion with an alkyl halide under basic conditions. For example, the enolate ion of methyl acetoacetate can be reacted with diethylamine in the presence of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in a non-hydroxylic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diethylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted esters or amines.
Scientific Research Applications
Methyl 2-(diethylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which methyl 2-(diethylamino)but-2-enoate exerts its effects involves interactions with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dimethylamino)but-2-enoate: Similar structure but with dimethylamino instead of diethylamino.
Ethyl 2-(diethylamino)but-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(diethylamino)prop-2-enoate: Similar structure but with a prop-2-enoate chain instead of but-2-enoate.
Uniqueness
Methyl 2-(diethylamino)but-2-enoate is unique due to the presence of both the diethylamino group and the but-2-enoate chain. This combination imparts specific chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
70096-90-1 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(diethylamino)but-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-5-8(9(11)12-4)10(6-2)7-3/h5H,6-7H2,1-4H3 |
InChI Key |
AHXJGUAQXUQVJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
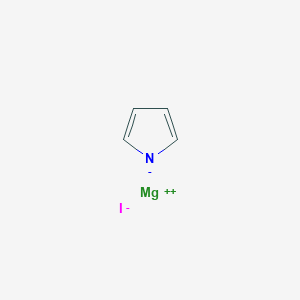
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
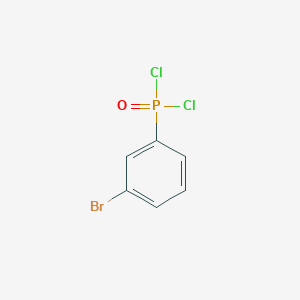
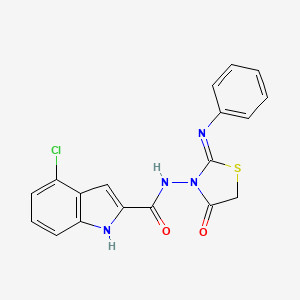
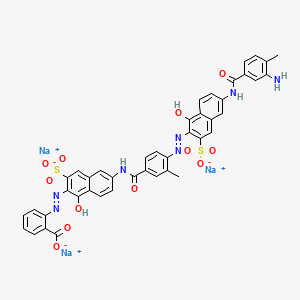
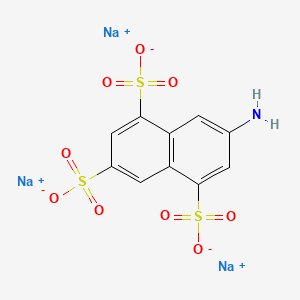
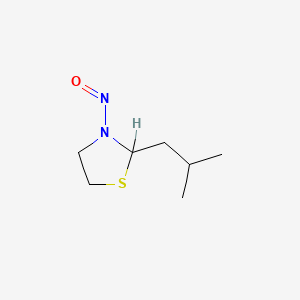
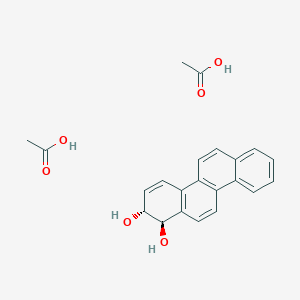
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
